5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol
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Overview
Description
The compound “5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol” is a heterocyclic compound that contains a triazole ring . The molecule contains a total of 38 bonds, including 23 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 aliphatic ketone, 1 urea (-thio) derivative, and 1 N hydrazine .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The most potent derivative, 5j, was synthesized as a jack bean urease inhibitor and free radical scavenger .Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It also contains a phenethyl group attached to the 4-position of the triazole ring .Chemical Reactions Analysis
This compound has been used as a reactant in the synthesis of N-(1-(5-mercapto-4-((substituted benzylidene)amino)-4H-1,2,4-triazol-3-yl)-2-phenylethyl)benzamides . These compounds have been studied as jack bean urease inhibitors and free radical scavengers .Physical And Chemical Properties Analysis
The molecular formula of this compound is C18H16N4OS2, and its molecular weight is 368.48 .Scientific Research Applications
Antioxidant Properties in Biochemistry and Pharmacology
5-Mercapto-4-phenethyl-4H-1,2,4-triazol-3-ol
exhibits potent antioxidant activity. It scavenges free radicals, which are implicated in oxidative stress and various diseases. Researchers have investigated its potential as a natural antioxidant.
Methods of Application:
Results:
Urease Inhibition in Medicinal Chemistry
Summary:
Urease is an enzyme involved in urea hydrolysis. Inhibition of urease is crucial for treating conditions related to urea metabolism. 5-Mercapto-4-phenethyl-4H-1,2,4-triazol-3-ol has been explored as a potential urease inhibitor.
Methods of Application:
Results:
Agricultural Applications in Crop Protection
Summary:
Researchers investigate the use of 5-Mercapto-4-phenethyl-4H-1,2,4-triazol-3-ol as a natural pesticide or plant growth regulator.
Methods of Application:
Results:
Environmental Chemistry and Water Treatment
Summary:
Researchers explore the compound’s potential for water purification and heavy metal removal.
Methods of Application:
Results:
- Its thiol group binds to metal ions, facilitating their removal from water.
Future Directions
properties
IUPAC Name |
4-(2-phenylethyl)-5-sulfanylidene-1,2,4-triazolidin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c14-9-11-12-10(15)13(9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXNUVNCFDNFIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)NNC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol |
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